![molecular formula C6H12O5 B118126 (3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal CAS No. 119897-50-6](/img/structure/B118126.png)
(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal
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Overview
Description
The compound “(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal” is a hexose sugar with an aldehyde functional group . It’s similar to compounds like “(2S,3R,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal” and "(2R,3R,4S,5R)-2,3,4,5,6-pentahydroxyhexanal" .
Molecular Structure Analysis
The molecular structure of similar compounds suggests that “(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal” would have a cyclic structure with hydroxyl groups attached to each carbon atom .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds suggest that “(3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal” would be a solid at room temperature, with a molecular weight around 181.15 g/mol . It would likely have several hydrogen bond donors and acceptors due to the presence of multiple hydroxyl groups .Scientific Research Applications
Cancer Research
2-Deoxy-D-glucose-13C-1: is utilized in cancer research due to its ability to inhibit glycolysis, which is a metabolic pathway heavily relied upon by cancer cells. It has been shown to induce cytotoxicity and enhance the effects of radiotherapy and chemotherapy . The compound’s interference with glucose metabolism makes it a valuable tool for studying cancer cell metabolism and developing potential therapeutic strategies.
COVID-19 Treatment
The compound has been evaluated as a potential treatment for COVID-19. It interferes with the glycolytic pathway, which is essential for viral replication. Clinical studies have suggested that it aids in faster recovery and reduces the need for supplemental oxygen in hospitalized patients .
Brain Metabolism Studies
2-Deoxy-D-glucose-13C-1: is used in brain metabolism studies to understand glucose uptake and metabolism in the brain. It serves as a surrogate molecule for glucose and is particularly useful in imaging studies like glucoCEST MRI .
Hypoxia Studies
Research involving hypoxia, a condition where tissues are deprived of adequate oxygen supply, employs 2-Deoxy-D-glucose-13C-1 . It helps in understanding the cellular response to hypoxia, as cells switch from oxidative phosphorylation to glycolysis under such conditions .
Counter-Regulatory Response Research
This compound is instrumental in studying counter-regulatory responses, which are the body’s mechanisms to counteract hypoglycemia. It is used to invoke and study these processes, providing insights into how the body maintains glucose homeostasis .
Oxidative Stress Research
2-Deoxy-D-glucose-13C-1: is used to induce oxidative stress in cells, which is a state where there is an imbalance between free radicals and antioxidants. This state of stress is leveraged to study the cellular response and the potential protective mechanisms against oxidative damage .
Chemosensitization Research
The compound is used to sensitize tumor cells to chemotherapeutic agents. It acts by modifying multiple damage response pathways, making cancer cells more susceptible to the effects of chemotherapy .
Radio-Sensitization Research
In radiotherapy, 2-Deoxy-D-glucose-13C-1 is used to enhance the sensitivity of tumor cells to radiation. It selectively inhibits energy-dependent DNA repair processes in cancer cells, thereby improving the efficacy of radiotherapy treatments .
Mechanism of Action
Target of Action
The primary target of 2-Deoxy-D-glucose-13C-1, also known as (3R,4S,5R)-3,4,5,6-Tetrahydroxy(613C)hexanal, is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step - the conversion of glucose to glucose-6-phosphate .
Mode of Action
2-Deoxy-D-glucose-13C-1 acts as a competitive inhibitor of glucose metabolism . It mimics the structure of glucose and competes with glucose for binding to hexokinase. Unlike glucose, it cannot be further processed in the glycolysis pathway after being phosphorylated . This results in the inhibition of glycolysis, preventing ATP production and ultimately leading to cell death .
Biochemical Pathways
By inhibiting hexokinase, 2-Deoxy-D-glucose-13C-1 disrupts the glycolysis pathway . This leads to a decrease in ATP production, which is critical for cell survival and function. Additionally, it has been shown to increase oxidative stress and inhibit N-linked glycosylation .
Pharmacokinetics
The pharmacokinetic properties of 2-Deoxy-D-glucose-13C-1 are still under investigation. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Result of Action
The inhibition of glycolysis by 2-Deoxy-D-glucose-13C-1 leads to a decrease in ATP production, causing energy depletion in cells . This can lead to cell death, particularly in cancer cells that rely heavily on glycolysis for energy production . It has also been shown to increase oxidative stress and inhibit N-linked glycosylation, inducing endoplasmic reticulum stress .
Action Environment
The efficacy and stability of 2-Deoxy-D-glucose-13C-1 can be influenced by various environmental factors. For instance, the presence of glucose in the environment can affect the compound’s ability to inhibit glycolysis, as it competes with glucose for binding to hexokinase . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other substances in the environment .
properties
IUPAC Name |
(3R,4S,5R)-3,4,5,6-tetrahydroxy(613C)hexanal |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m1/s1/i3+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-VOXXIEBZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C=O)[C@H]([C@@H]([C@@H]([13CH2]O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Deoxy-D-glucose-13C-1 |
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